N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylene)hydrazino]ethyl}isonicotinamide
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Overview
Description
N-({N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyridine ring structure. Pyridine derivatives are known for their significant biological and therapeutic value, making them a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of N-({N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage. This reaction is mild and metal-free . Another method involves a one-pot tandem cyclization/bromination in ethyl acetate, where TBHP is added to promote cyclization and further bromination .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The pyridine ring allows for various substitution reactions, often using halides or other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
N-({N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives such as isonicotinamide and various pyridine carboxamides. These compounds share a similar pyridine ring structure but differ in their functional groups and overall molecular configuration. N-({N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE is unique due to its specific hydrazinecarbonyl and carboxamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c20-13(19-18-9-12-3-1-2-6-16-12)10-17-14(21)11-4-7-15-8-5-11/h1-9H,10H2,(H,17,21)(H,19,20)/b18-9+ |
InChI Key |
LDZPZQHPRJGQFZ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)CNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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